4-Chloro-3-nitro-1H-pyrazole

Synthetic Efficiency Process Chemistry Halogenated Pyrazoles

4-Chloro-3-nitro-1H-pyrazole (CAS 400752-98-9) is a heterocyclic organic compound belonging to the pyrazole family, distinguished by the presence of both chloro and nitro substituents on its five-membered ring. With a molecular formula of C3H2ClN3O2 and a molecular weight of 147.52 g/mol, this compound serves as a versatile intermediate in organic synthesis.

Molecular Formula C3H2ClN3O2
Molecular Weight 147.52g/mol
CAS No. 400752-98-9
Cat. No. B448081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitro-1H-pyrazole
CAS400752-98-9
Molecular FormulaC3H2ClN3O2
Molecular Weight147.52g/mol
Structural Identifiers
SMILESC1=NNC(=C1Cl)[N+](=O)[O-]
InChIInChI=1S/C3H2ClN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6)
InChIKeyKXSYKRYVQOBQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-nitro-1H-pyrazole (CAS 400752-98-9): A Strategic Heterocyclic Building Block for Pharmaceutical R&D and Chemical Synthesis Procurement


4-Chloro-3-nitro-1H-pyrazole (CAS 400752-98-9) is a heterocyclic organic compound belonging to the pyrazole family, distinguished by the presence of both chloro and nitro substituents on its five-membered ring . With a molecular formula of C3H2ClN3O2 and a molecular weight of 147.52 g/mol, this compound serves as a versatile intermediate in organic synthesis . Its primary utility lies in its function as a key precursor for the development of more complex molecules, particularly within the pharmaceutical and agrochemical sectors, where pyrazole derivatives are prized for their diverse biological activities .

Why 4-Chloro-3-nitro-1H-pyrazole (CAS 400752-98-9) Cannot Be Casually Substituted with Halogen or Nitro Analogs in Synthetic Workflows


The assumption that closely related halogenated nitropyrazoles are interchangeable can lead to significant synthetic inefficiency and project delays. This is not a matter of theoretical similarity; the interplay between the 4-chloro and 3-nitro substituents dictates a unique reactivity profile that affects regioselectivity in subsequent steps and, critically, the overall yield of the synthetic route [1]. As demonstrated in direct comparative synthesis, substituting the chlorine atom with bromine or iodine in an otherwise identical synthetic protocol results in a dramatic and quantifiable drop in isolated yield [1]. Furthermore, variations in commercial purity specifications among suppliers introduce an additional layer of variability that can impact downstream reaction consistency . The evidence below quantifies these critical differentiators to inform scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 4-Chloro-3-nitro-1H-pyrazole (CAS 400752-98-9) Against Its Closest Analogs


4-Chloro vs. 4-Bromo and 4-Iodo Analogs: A Direct Head-to-Head Comparison of Synthetic Yield in an Identical Halogenation Protocol

In a patent detailing the preparation of benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors, the synthesis of 4-chloro-3-nitro-1H-pyrazole (Intermediate 2a) was directly compared to its 4-bromo (2b) and 4-iodo (2c) analogs using an identical protocol: halogenation of 3-nitro-1H-pyrazole with NBS in DMF at 90°C [1]. The 4-chloro derivative was obtained with an 87% yield, whereas the 4-bromo and 4-iodo analogs were isolated at drastically lower yields of 55% and 20%, respectively [1].

Synthetic Efficiency Process Chemistry Halogenated Pyrazoles

Cross-Vendor Analysis: Differentiating 4-Chloro-3-nitro-1H-pyrazole (CAS 400752-98-9) by Commercial Purity Specifications

A comparative analysis of commercially available 4-Chloro-3-nitro-1H-pyrazole reveals that purity specifications vary significantly among suppliers. For instance, a major supplier lists the compound at a purity of 98% , while others offer it at a standard purity of 95% .

Quality Assurance Procurement Standards Material Reproducibility

Comparative Reactivity Landscape: The Unique Electrophilic Character of 4-Chloro-3-nitro-1H-pyrazole

As a class, 4-halo-3-nitropyrazoles are electrophilic building blocks used in nucleophilic aromatic substitution reactions . The combination of the chloro and nitro groups in 4-Chloro-3-nitro-1H-pyrazole creates a specific electronic environment that influences its reactivity and binding properties in medicinal chemistry applications. The nitro group's ability to undergo reduction reactions is also particularly useful in designing prodrugs that can be activated within the body, a feature that is not inherently shared by non-nitro analogs .

Medicinal Chemistry Scaffold Functionalization Structure-Activity Relationship

Strategic Procurement and Research Application Scenarios for 4-Chloro-3-nitro-1H-pyrazole (CAS 400752-98-9)


Optimizing Scale-Up and Process Chemistry: Prioritizing High-Yield Intermediates

For process chemists and R&D teams scaling up a synthetic route involving 3-nitro-1H-pyrazole halogenation, the procurement of 4-Chloro-3-nitro-1H-pyrazole (CAS 400752-98-9) is the data-driven choice. Direct comparative evidence demonstrates an 87% yield for the chloro derivative versus 55% for the bromo and 20% for the iodo analog [1]. This quantifiable yield advantage translates directly into lower material costs, reduced waste, and a more efficient overall process, making it the optimal intermediate for larger-scale production.

Medicinal Chemistry Lead Optimization: Leveraging Dual Functional Handles for Library Synthesis

Medicinal chemists aiming to explore chemical space around a pyrazole core will find 4-Chloro-3-nitro-1H-pyrazole to be a uniquely enabling building block. Its dual functionality provides two distinct points for diversification: the 4-chloro group serves as a handle for nucleophilic substitution, while the 3-nitro group offers a pathway for reduction to an amine, a common motif in bioactive molecules [1]. This allows for the rapid generation of diverse compound libraries from a single starting material, a capability not afforded by simpler pyrazole analogs like 4-chloro-1H-pyrazole or 3-nitro-1H-pyrazole.

Ensuring Reproducibility in High-Throughput Experimentation: Selecting High-Purity Building Blocks

In automated synthesis or high-throughput screening (HTS), material consistency is paramount. To minimize variability in biological or reactivity data, procurement should prioritize the highest available purity. Analysis of vendor specifications reveals that 4-Chloro-3-nitro-1H-pyrazole is available at a certified purity of ≥98% . Selecting this higher-purity grade over the standard 95% grade can mitigate the risk of off-target effects or synthetic failures caused by unknown impurities, thereby enhancing the reproducibility of experimental results .

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